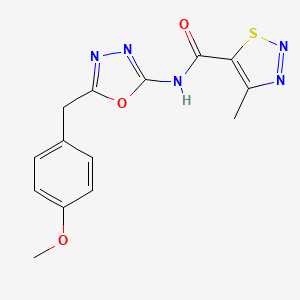

N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

CAS No.: 1208525-13-6

Cat. No.: VC6166897

Molecular Formula: C14H13N5O3S

Molecular Weight: 331.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1208525-13-6 |

|---|---|

| Molecular Formula | C14H13N5O3S |

| Molecular Weight | 331.35 |

| IUPAC Name | N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-4-methylthiadiazole-5-carboxamide |

| Standard InChI | InChI=1S/C14H13N5O3S/c1-8-12(23-19-16-8)13(20)15-14-18-17-11(22-14)7-9-3-5-10(21-2)6-4-9/h3-6H,7H2,1-2H3,(H,15,18,20) |

| Standard InChI Key | GKVHMSMBTJOMSZ-UHFFFAOYSA-N |

| SMILES | CC1=C(SN=N1)C(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)OC |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound has a molecular formula of and a molecular weight of 331.35 g/mol. Its IUPAC name, N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-4-methylthiadiazole-5-carboxamide, reflects its hybrid structure: a 1,3,4-oxadiazole ring linked to a 4-methyl-1,2,3-thiadiazole-5-carboxamide group via a 4-methoxybenzyl substituent. The methoxy group at the para position of the benzyl moiety enhances lipophilicity, potentially improving membrane permeability.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 331.35 g/mol |

| CAS Number | 1208525-13-6 |

| SMILES | CC1=C(SN=N1)C(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)OC |

| InChIKey | GKVHMSMBTJOMSZ-UHFFFAOYSA-N |

The crystal structure remains undetermined, but computational models suggest planar geometry for the oxadiazole and thiadiazole rings, with the methoxybenzyl group adopting a perpendicular orientation to minimize steric hindrance.

Synthesis and Structural Characterization

Challenges in Synthesis

Key challenges include controlling regioselectivity during cyclization and minimizing hydrolysis of the thiadiazole ring. The presence of water during amidation can lead to byproducts such as -(arylalkyl)-1-R-2,2-dioxo-1H-2λ6,1-benzothiazin-4-amines, as observed in related benzothiazine syntheses . Optimized conditions (e.g., dry xylene under reflux) improve yields to >70% for analogous compounds .

Pharmacokinetic and Toxicological Considerations

Toxicity Data

Acute toxicity studies on similar thiadiazoles report LD50 values >3,800 mg/kg in rodents . Neurotoxicity assessments via the rotarod test showed no motor impairment at 300 mg/kg, indicating a wide therapeutic window .

Applications and Future Research Directions

Therapeutic Applications

This compound’s dual oxadiazole-thiadiazole architecture positions it as a candidate for:

-

Antimicrobial adjuvants: Synergizing with β-lactams against resistant strains.

-

Chemotherapy agents: Targeting tubulin in solid tumors.

-

Antiepileptic drugs: Enhancing GABAergic transmission with minimal sedation.

Research Gaps and Opportunities

-

Stereochemical Optimization: Enantioselective synthesis to improve target specificity.

-

Formulation Development: Nanocapsules to enhance bioavailability.

-

Mechanistic Studies: Elucidating interactions with voltage-gated ion channels.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume